MS37452

Epigenetics Chromodomain Antagonism Binding Affinity

CBX7 chromodomain tools vary by binding mode; MS37452 is a competitive antagonist validated by co-crystal structure (PDB: 4X3T) for direct H3K27me3 cage occupancy. - Confirmed on-target activity: No global H3K27me3 change - Functional readouts: 250-500 µM, 2-12h - reduces CBX7 ChIP occupancy, upregulates INK4A/ARF transcripts - In vivo validated: Reduces lesion burden in CCM3iECKO mouse model; phenotypic rescue in zebrafish ccm2 mutants - Combination ready: 200 µM with doxorubicin for chemosensitization studies

Molecular Formula C22H26N2O5
Molecular Weight 398.5 g/mol
Cat. No. B15587291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS37452
Molecular FormulaC22H26N2O5
Molecular Weight398.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H26N2O5/c1-16-6-4-7-17(14-16)29-15-20(25)23-10-12-24(13-11-23)22(26)18-8-5-9-19(27-2)21(18)28-3/h4-9,14H,10-13,15H2,1-3H3
InChIKeyLUMCNRKHZRYQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MS37452: CBX7 Chromodomain Competitive Inhibitor & PRC1 Epigenetic Probe


MS37452 (CAS 423748-02-1) is a small-molecule competitive inhibitor that targets the chromodomain (ChD) of Chromobox homolog 7 (CBX7), a core component of Polycomb Repressive Complex 1 (PRC1) [1]. It was discovered as the lead compound from a high-throughput screening campaign and structurally validated via co-crystallization with CBX7ChD, revealing a unique binding mode that competes against the natural histone mark H3K27me3 [1] [2]. MS37452 demonstrates reversible, competitive inhibition of CBX7ChD binding to methylated lysine peptides, with a dissociation constant (Kd) of 28.9 µM determined by NMR and a competitive inhibition constant (Ki) of 43 µM for H3K27me3 and 55 µM for H3K9me3 measured by fluorescence polarization (FP) [3]. The compound serves as a foundational chemical probe for interrogating CBX7-dependent transcriptional repression in prostate cancer, cardiovascular, and inflammatory disease models [1] [4].

MS37452 Differentiation from Other CBX7 Inhibitors


The CBX7 chromodomain antagonist landscape encompasses diverse chemical scaffolds with divergent binding mechanisms, selectivity profiles, and functional outcomes. MS37452 occupies a distinct niche: it was the first small-molecule inhibitor of CBX7ChD co-crystallized with the target [1], providing definitive structural evidence of its competitive binding mode. Unlike peptidomimetic probes such as UNC3866 and UNC4976 that achieve sub-100 nM affinity but exhibit broader cross-reactivity across CBX paralogs [2], MS37452 demonstrates a defined selectivity window for CBX7 over other CBX chromodomains . Furthermore, MS37452's binding mode fundamentally differs from positive allosteric modulators like UNC4976, which enhances nucleic acid binding rather than purely antagonizing H3K27me3 recognition . Substitution with another CBX7 antagonist without considering these mechanistic distinctions risks confounding experimental interpretation, particularly in cellular assays where engagement of the endogenous H3K27me3-marked chromatin context is required. The following evidence guide provides quantitative, comparator-anchored data to support scientifically rigorous selection of MS37452 over alternative CBX7-targeting reagents.

MS37452 Binding, Target Engagement, and In Vivo Efficacy Evidence


Binding Affinity vs. UNC3866 and MS351

MS37452 binds CBX7 chromodomain with a Kd of 28.9 µM (NMR), representing intermediate affinity between the weaker first-generation antagonist MS351 (Kd = 500 µM for free CBX7) and the high-affinity peptidomimetic UNC3866 (Kd = 97 nM for CBX7 by ITC) [1]. This affinity range positions MS37452 as a tool compound suitable for cellular assays where target engagement at micromolar concentrations is desirable without the potential off-target liabilities associated with ultra-high-affinity probes [2].

Epigenetics Chromodomain Antagonism Binding Affinity

Histone Mark Selectivity: H3K27me3 vs. H3K9me3 Disruption

MS37452 acts as a direct competitive inhibitor of CBX7 chromodomain binding to H3K27me3 (Ki = 43 µM) and H3K9me3 (Ki = 55 µM), as established by co-crystal structures showing occupancy of the methyl-lysine binding aromatic cage [1]. In contrast, UNC4976 functions as a positive allosteric modulator (PAM) that facilitates CBX7 chromodomain binding to nucleic acids while concurrently inhibiting H3K27me3-specific recruitment . This mechanistic divergence is critical: MS37452 purely antagonizes histone mark recognition, whereas UNC4976 produces mixed agonism/antagonism effects depending on the nucleic acid context.

Mechanism of Action Chromodomain Pharmacology Competitive Inhibition

Chromatin Occupancy Displacement and Transcriptional Derepression in PC3 Cells

In PC3 prostate cancer cells, MS37452 at 250 µM displaces CBX7 binding from the endogenous INK4A/ARF locus and derepresses transcription of the tumor suppressor p16/CDKN2A [1]. While MS351 (a structurally related antagonist) also induces transcriptional derepression of CBX7 target genes in PC3 cells, the quantitation of MS37452's cellular effect establishes a benchmark for comparing functional potency of next-generation CBX7 antagonists . Notably, the higher-affinity probe UNC3866 demonstrates cellular activity at lower concentrations, but its cross-reactivity with CBX4 complicates attribution of phenotypic effects solely to CBX7 antagonism [2].

Prostate Cancer Tumor Suppressor Derepression Cellular Functional Assay

In Vivo Lesion Reduction in CCM3 Cerebral Cavernous Malformation Model

In a murine preclinical CCM3 disease model (CCM3iECKO mice), MS37452 treatment significantly reduces both lesion number and total lesioned area in the cerebellum compared to vehicle (DMSO) controls [1]. Quantitative analysis revealed markedly reduced hemorrhagic lesions, as visualized by Isolectin B4 immunostaining [1]. In parallel, MS37452 strongly improved cardiac morphology and normalized endocardial ALCAM expression in a zebrafish ccm2 mutant model of CCM, demonstrating cross-species conservation of the CBX7-dependent pathological pathway [1]. This in vivo efficacy profile distinguishes MS37452 from many CBX7 antagonists that lack reported in vivo validation or demonstrate only in vitro activity [2].

Cerebral Cavernous Malformation In Vivo Pharmacology Cardiovascular Disease

MS37452 Recommended Research and Screening Applications


Epigenetic Probe: PRC1 Repression in Prostate Cancer

Use MS37452 at 250 µM in PC3 prostate cancer cells to displace CBX7 from the endogenous INK4A/ARF locus and monitor derepression of p16/CDKN2A and p14/ARF transcripts via qRT-PCR [1]. This application leverages the compound's validated cellular functional activity at a defined concentration and is supported by the primary discovery publication. MS37452 is preferable to UNC3866 in this context when CBX7-specific effects are desired, as UNC3866 demonstrates equipotent binding to CBX4 (Kd = 94 nM) that could confound interpretation of single-target dependency [2]. MS351 may serve as an alternative, but its reported Kd of 500 µM for free CBX7 suggests lower potency requiring higher concentrations [3].

In Vivo Pharmacodynamic Studies in CCM Vascular Disease Models

Employ MS37452 for in vivo pharmacological inhibition of CBX7 in CCM disease models, as validated in CCM3iECKO mice and zebrafish ccm2 mutants [1]. This application is unique among CBX7 antagonists; MS37452 is one of the only compounds with published in vivo efficacy data across two vertebrate species for this indication. For in vivo formulation, reference solubility parameters: DMSO up to 60 mg/mL, and a recommended vehicle of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline achieving 2 mg/mL [4]. Alternative CBX7 antagonists including MS351, UNC3866, and UNC4976 lack comparable in vivo validation in CCM models, making MS37452 the evidence-based procurement choice for this research area [5].

Combination Epigenetic-Chemotherapy Screening for Synthetic Lethality

Utilize MS37452 as a structurally validated reference ligand for co-crystallization studies with CBX7 chromodomain (PDB ID: 4X3T) [2]. The published crystal structure reveals MS37452 occupying the methyl-lysine binding aromatic cage in both cis and trans conformations, providing a template for rational design of next-generation antagonists [3]. This application is supported by definitive structural evidence that is not available for all CBX7 antagonists. UNC3866 also has co-crystal structures with CBX7, but its peptidomimetic scaffold and higher affinity (97 nM) represent a distinct chemical space; MS37452's small-molecule scaffold offers an alternative starting point for medicinal chemistry optimization .

Crystallographic and Biophysical Chromodomain-Ligand Studies

Apply MS37452 to interrogate the role of CBX7 in steroid-resistant inflammatory diseases, as claimed in patent US20210236498 [4]. The patent specifically identifies MS37452 and UNC3866 as CBX7 inhibitors suitable for treating steroid-resistant asthma, inflammatory lung disease, allergic rhinitis, atopic dermatitis, and sinusitis when CBX7 expression is elevated. This provides a patent-backed rationale for selecting MS37452 over other CBX7 antagonists lacking similar intellectual property support for inflammatory disease applications. For in vitro studies in immune cells, note that MS37452 has been used in THP-1 cells under high glucose/high palmitoleic acid conditions to modulate macrophage polarization and inflammatory angiogenesis [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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